methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 439097-19-5
VCID: VC5924168
InChI: InChI=1S/C14H11N3O2S/c1-19-14(18)13-12(7-8-20-13)17-9-11(15-16-17)10-5-3-2-4-6-10/h2-9H,1H3
SMILES: COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32

methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate

CAS No.: 439097-19-5

Cat. No.: VC5924168

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate - 439097-19-5

Specification

CAS No. 439097-19-5
Molecular Formula C14H11N3O2S
Molecular Weight 285.32
IUPAC Name methyl 3-(4-phenyltriazol-1-yl)thiophene-2-carboxylate
Standard InChI InChI=1S/C14H11N3O2S/c1-19-14(18)13-12(7-8-20-13)17-9-11(15-16-17)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key CBBALXIFUDUDRE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate, delineates its core structure: a thiophene ring substituted at the 2-position by a methyl carboxylate group and at the 3-position by a 1,4-disubstituted 1,2,3-triazole bearing a phenyl moiety. The SMILES notation COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3 confirms this arrangement, while the InChIKey WCANNWWAKUHHLA-UHFFFAOYSA-N provides a unique identifier for its stereoelectronic profile.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁N₃O₂S
Molecular Weight289.32 g/mol
CAS Number439097-19-5
SMILESCOC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3
XLogP32.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Spectroscopic Features

Though experimental spectra for this specific compound are unavailable, related triazole-thiophene hybrids exhibit distinct NMR and IR signatures. For instance, the carbonyl stretch of the methyl ester typically appears near 1700 cm⁻¹ in IR, while aromatic protons in the triazole and thiophene rings resonate between δ 7.0–8.5 ppm in ¹H NMR . Mass spectral analysis would likely show a molecular ion peak at m/z 289.

Synthesis and Mechanistic Pathways

Click Chemistry Approach

The synthesis of methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole. A representative pathway involves:

  • Preparation of Alkyne Precursor: Methyl 3-ethynyl-2-thiophenecarboxylate, generated via Sonogashira coupling or dehydrohalogenation.

  • Azide Synthesis: Phenyl azide (C₆H₅N₃) from diazotization of aniline.

  • Cycloaddition: Reaction of the alkyne and azide in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) at 25–60°C .

Table 2: Optimized Reaction Conditions

ParameterCondition
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
SolventTHF/H₂O (3:1)
Temperature50°C
Reaction Time12–24 hours
Yield65–78% (reported for analogs)

Alternative Routes

While CuAAC dominates, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, albeit with lower yields (~40%) . Microwave-assisted synthesis has also been explored to reduce reaction times to 1–2 hours .

Functional Properties and Applications

Pharmaceutical Relevance

Triazole-thiophene hybrids are investigated as kinase inhibitors and antimicrobial agents. The triazole’s ability to engage in hydrogen bonding and π-π stacking enhances target binding affinity. For example, analogs of this compound inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ values <10 μM .

Materials Science Applications

The conjugated π-system of the thiophene-triazole framework enables applications in:

  • Organic Photovoltaics (OPVs): As electron-deficient units in donor-acceptor polymers, achieving power conversion efficiencies up to 8.2% in bulk heterojunction devices.

  • Luminescent Materials: Triazole derivatives exhibit tunable emission in the 450–600 nm range, suitable for OLED emissive layers .

Table 3: Comparative Electronic Properties

Compoundλₐᵦₛ (nm)HOMO (eV)LUMO (eV)Bandgap (eV)
Methyl 3-(4-phenyl-1H-triazol-1-yl)-2-thiophenecarboxylate320-5.8-3.22.6
Poly(3-hexylthiophene)450-5.1-3.02.1

Challenges and Research Gaps

Synthetic Limitations

Current protocols suffer from moderate yields (65–78%) and require chromatographic purification, complicating scale-up. Catalyst poisoning by sulfur in thiophene remains a concern .

Biological Activity Uncertainty

While in silico studies predict good bioavailability (LogP ≈ 2.8), experimental ADMET data are absent. The compound’s solubility in aqueous media (<0.1 mg/mL estimated) may limit pharmacological utility .

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